N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
“N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine” is a chemical compound1. Unfortunately, I couldn’t find more detailed information about this compound.
Synthesis Analysis
The synthesis of this compound is not readily available in the sources I have access to. However, similar compounds such as N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine are available for purchase, indicating that the synthesis of such compounds is possible2.Molecular Structure Analysis
The molecular structure of this compound is not readily available in the sources I have access to. However, the compound has a molecular weight of 793.00 and a chemical formula of C60H44N22.Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available in the sources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the sources I have access to.Scientific Research Applications
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Organic Intermediate : This compound can be used as an organic intermediate . It can be prepared from 4,4’-bipyridylamine and 1,4-dibromobenzene . As a pyridyl ligand, it can form stable complexes with various metals, which are widely used in coordination chemistry .
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Photodynamic Therapy and Cell Imaging : Derivatives of similar compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been synthesized and characterized for use in photodynamic therapy and cell imaging . These derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies . The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines .
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Photocatalytic Degradation : A new (pyrazine)(meso-tetrakis(4-tert-methoxyphenyl)-porphyrinato)-cadmium (II) ([Cd(TMPP)-Pyz]) complex has been synthesized and characterized . This study describes the synthesis, theoretical investigations, and photocatalytic degradational properties of this new complex .
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Electron Transfer in Metabolism and Photosynthesis : Porphyrin compounds, which have a structure similar to the one you mentioned, play a significant role in electron transfer in metabolism and photosynthesis . They are also involved in regulating the role of oxygen functions .
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Sensors : Porphyrin compounds are widely used in the development of sensors . Their unique photophysical properties make them suitable for this application .
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Catalysis : Porphyrin compounds are also used in catalysis . They can accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the sources I have access to.
Future Directions
The future directions of this compound are not readily available in the sources I have access to.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specialized databases or contact a chemical supplier.
properties
IUPAC Name |
4-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O4/c1-43-37-21-13-33(14-22-37)41(34-15-23-38(44-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42(35-17-25-39(45-3)26-18-35)36-19-27-40(46-4)28-20-36/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSEOSICYGUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630212 | |
Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
122738-21-0 | |
Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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